N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
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Description
N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
One study detailed the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and development of unified pharmacophore models. This research could be foundational in understanding how "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" might interact with biological targets (Shim et al., 2002).
Synthesis and Pharmacokinetic Characterization
Another study involved virtual screening targeting the urokinase receptor, leading to the synthesis and pharmacokinetic characterization of compounds with potential anti-metastatic effects in breast cancer. Such research underlines the importance of synthetic and pharmacokinetic studies in the development of new therapeutic agents (Wang et al., 2011).
Novel Compound Synthesis with Biological Activity
Further research demonstrated the reaction of specific chemical compounds with piperidin-2-ylmethanamine, showcasing the synthesis of novel compounds. Studies like these highlight the chemical versatility and potential biological applications of compounds related to "this compound" (Topuzyan et al., 2013).
Antitubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents showcases the potential of related compounds in treating tuberculosis, with several compounds exhibiting significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Crystal Structures and Interactions
The study on the crystal structures of related compounds provides detailed insights into their molecular configurations and supramolecular interactions. This knowledge is crucial for understanding the potential interaction mechanisms of "this compound" with biological targets (Kranjc et al., 2012).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-30-20-11-8-18(16-21(20)31-2)27-23(29)17-6-9-19(10-7-17)32-24-22(25-12-13-26-24)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVOCPLPHBWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.